
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt
Übersicht
Beschreibung
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent tag useful in cationic surfactant studies . It can be used in technical or engineered material use in photochemical doping of protonic transistors from a cephalopod protein . It is a highly water-soluble super-polar fluorescent probe .
Synthesis Analysis
The aromatic amine of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Molecular Structure Analysis
The empirical formula of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is C17H9Na3O10S3 . The molecular weight is 538.41 . The SMILES string representation is [Na+].[Na+].[Na+].COc1cc(c2ccc3c(cc(c4ccc1c2c34)S([O-])(=O)=O)S([O-])(=O)=O)S([O-])(=O)=O .Physical And Chemical Properties Analysis
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble super-polar fluorescent probe . It has a melting point of 253-260 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Proton Transfer Dynamics
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) was utilized in a study comparing its properties to the photoacid HPTS. Researchers used fast fluorescence measurements to investigate proton transfer dynamics in an aprotic solvent, revealing insights into the fluorescence and deprotonation processes of these molecules (Thomaz et al., 2020).
Fluorescent Sensor for Amino Acids
In another study, a closely related compound, HPTS, was developed as a colorimetric and green turn-on fluorescent probe for detecting arginine and lysine in aqueous solutions. This research highlights the potential of such compounds in biochemical sensing applications (Bhosale et al., 2017).
Waterborne Polyurethane Coatings
HPTS, a water-soluble pyrene dye similar to MPTS, was used to develop highly fluorescent waterborne polyurethane coatings. This study demonstrated the dye's ability to retain fluorescent and pH sensing properties when incorporated into a polyurethane matrix, suggesting applications in smart coatings and textiles (Kumar et al., 2018).
Photoacidity Studies
Research on pyrene photoacids, including compounds similar to MPTS, explored excited-state proton transfer dynamics. These studies provide valuable insights into the photoacidity and charge redistribution of such compounds, which are crucial for understanding their behavior in various applications (Spry & Fayer, 2008).
Hybrid Bilayer Construction
A study involved constructing hybrid bilayers on Au(111) using HPTS and meso-tetra(4-pyridyl)porphine (TPyP). This research showcases the potential of MPTS-like compounds in fabricating hybrid multilayers for molecular nanodevices (Gu et al., 2014).
Simultaneous Fluorescent Measurement
MPTS was used in a technique for simultaneously measuring multiple fluorescent sources. This method could be applied in various biological, chemical, and gas-monitoring applications, demonstrating the versatility of MPTS in sensor technology (Dixit et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;8-methoxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGNSJAORJLKGP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376352 | |
| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
82962-86-5 | |
| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




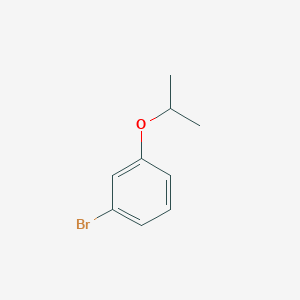
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
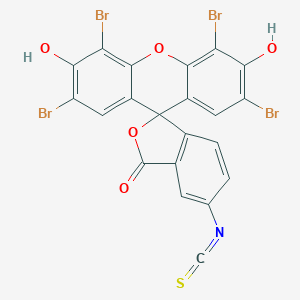
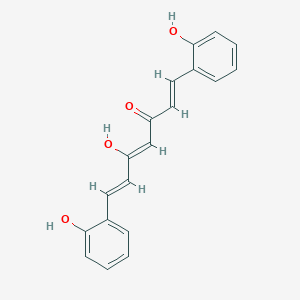
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

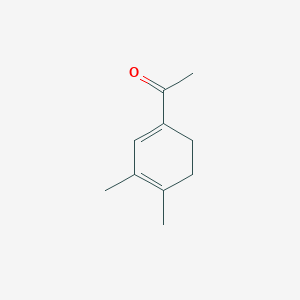
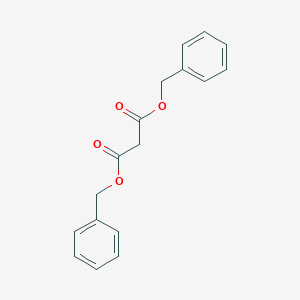
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
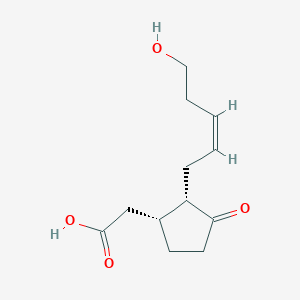
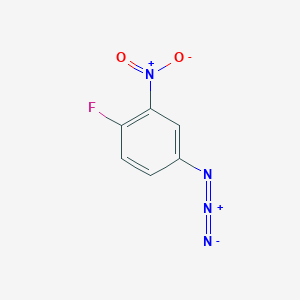
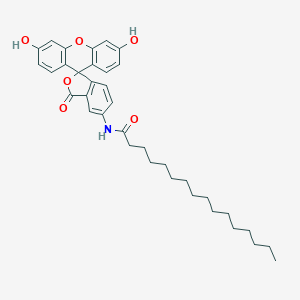
![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)